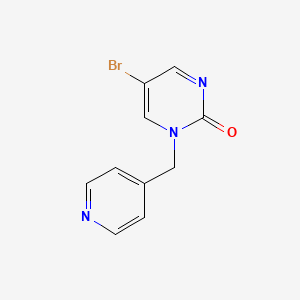

5-Bromo-1-(pyridin-4-ylmethyl)pyrimidin-2(1H)-one

Description

Properties

IUPAC Name |

5-bromo-1-(pyridin-4-ylmethyl)pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O/c11-9-5-13-10(15)14(7-9)6-8-1-3-12-4-2-8/h1-5,7H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWUORBFVBCBXAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CN2C=C(C=NC2=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(pyridin-4-ylmethyl)pyrimidin-2(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-pyridinemethanol and 5-bromopyrimidin-2(1H)-one.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(pyridin-4-ylmethyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The pyridine and pyrimidinone rings can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

Reduction: Reducing agents such as sodium borohydride (NaBH4) are commonly used.

Major Products

Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.

Oxidation and Reduction: Products include oxidized or reduced forms of the pyridine and pyrimidinone rings.

Scientific Research Applications

Inhibition of Protein Methyltransferases

One of the most notable applications of 5-Bromo-1-(pyridin-4-ylmethyl)pyrimidin-2(1H)-one is its role as an inhibitor of protein methyltransferases, specifically PRMT5. This enzyme is implicated in various cancers, making its inhibition a potential therapeutic strategy. Research indicates that this compound can effectively bind to the substrate binding pocket of PRMT5, disrupting its function and leading to decreased methylation of target proteins associated with tumor progression .

Antimicrobial Activity

Studies have reported the antimicrobial properties of pyrimidine derivatives, including 5-Bromo-1-(pyridin-4-ylmethyl)pyrimidin-2(1H)-one. The compound has shown activity against a range of bacterial strains, suggesting its potential use in developing new antibiotics . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Drug Design and Development

The compound serves as a scaffold for the design of novel therapeutic agents. Its structural features allow for modifications that can enhance biological activity or selectivity for specific targets. For instance, derivatives of this compound have been synthesized and evaluated for their pharmacological profiles, indicating a promising avenue for drug discovery .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-Bromo-1-(pyridin-4-ylmethyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or other cellular processes.

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : Bromine’s larger atomic radius compared to chlorine may improve binding affinity in biological targets but reduce solubility .

- N1 Substituents : Pyridin-4-ylmethyl groups introduce basicity and hydrogen-bonding capacity, whereas tetrahydropyran or benzyl groups prioritize lipophilicity .

Oxidative Aromatization (General Approach)

The synthesis of pyrimidin-2(1H)-ones often involves oxidative dehydrogenation of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). For example:

- Activated Carbon/O₂ System: DHPMs are oxidized in xylene at 120°C using 100 wt% activated carbon, yielding pyrimidinones in ~78% efficiency .

- Copper Catalysis : Yamamoto’s method employs Cu salts and TBHP for dehydrogenation, though yields are lower (~50-70%) .

Physicochemical Properties

Biological Activity

5-Bromo-1-(pyridin-4-ylmethyl)pyrimidin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a bromine atom and a pyridinylmethyl group, has been investigated for various biological applications, particularly in the fields of antibacterial and antifungal research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and recent research findings.

Molecular Formula: C10H8BrN3O

Molecular Weight: 266.09402 g/mol

IUPAC Name: 5-bromo-1-(pyridin-4-ylmethyl)pyrimidin-2-one

The biological activity of 5-Bromo-1-(pyridin-4-ylmethyl)pyrimidin-2(1H)-one is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various biological pathways. The bromine atom and the pyridinylmethyl group enhance its binding affinity to these targets, influencing their activity and leading to therapeutic effects.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 5-Bromo-1-(pyridin-4-ylmethyl)pyrimidin-2(1H)-one against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.

Table 1: Antibacterial Activity Data

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.0048 | |

| Escherichia coli | 0.0195 | |

| Bacillus mycoides | 0.0048 | |

| Candida albicans | 0.039 |

These results demonstrate that 5-Bromo-1-(pyridin-4-ylmethyl)pyrimidin-2(1H)-one exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus mycoides.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. The following table summarizes its effectiveness against various fungal strains:

Table 2: Antifungal Activity Data

The antifungal activity indicates that this compound could be a valuable candidate for developing new antifungal agents.

Case Studies and Research Findings

A study published in MDPI examined the structure-activity relationship (SAR) of pyrimidine derivatives, including 5-Bromo-1-(pyridin-4-ylmethyl)pyrimidin-2(1H)-one. The research demonstrated that halogen substitutions significantly enhance the biological activity of these compounds. Specifically, the presence of bromine was found to optimize binding interactions with bacterial enzymes, leading to improved antibacterial efficacy .

Another investigation focused on the synthesis and evaluation of various derivatives based on this compound. The results indicated that modifications to the pyridine ring could further enhance its biological properties, suggesting avenues for future research in drug development .

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-1-(pyridin-4-ylmethyl)pyrimidin-2(1H)-one, and how do reaction conditions influence yield?

The synthesis of pyrimidin-2(1H)-one derivatives typically involves one-pot multicomponent reactions or nucleophilic substitution. For brominated analogs like this compound, bromination of precursor pyrimidinones using reagents such as NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) is common. Solvent choice (e.g., DMF or THF) and catalyst selection (e.g., Pd-based catalysts for cross-coupling) significantly impact yield. Evidence suggests that steric hindrance from the pyridin-4-ylmethyl group may require extended reaction times or elevated temperatures (50–80°C) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key methods include:

- HPLC-MS : To confirm molecular weight and detect impurities.

- NMR (¹H/¹³C): To verify substitution patterns (e.g., pyridinylmethyl group at N1, bromine at C5). For example, the pyrimidinone carbonyl signal typically appears at δ ~160–165 ppm in ¹³C NMR, while pyridine protons resonate at δ 7.5–8.5 ppm .

- X-ray crystallography : To resolve crystal packing and confirm stereochemistry if applicable (e.g., see for analogous pyrimidinone structures) .

Q. What safety precautions are critical when handling this compound?

Safety data sheets for structurally similar brominated pyridines/pyrimidines highlight hazards such as skin/eye irritation and respiratory sensitization. Key precautions:

- Use PPE (gloves, goggles) and work in a fume hood.

- Avoid exposure to moisture, as hydrolysis may release toxic HBr gas .

- Store under inert gas (argon) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly in kinase inhibition?

This compound’s pyrimidinone core is structurally analogous to ATP-competitive kinase inhibitors. Methodological approaches include:

- Molecular docking : Use software like AutoDock Vina to predict binding affinity to kinase targets (e.g., VEGFR-2). Compare with reference inhibitors (e.g., sorafenib) .

- Cytotoxicity assays : Test against cancer cell lines (e.g., HepG2, MCF-7) using MTT assays. For example, pyrimidinone derivatives with hydrophobic substituents showed IC₅₀ values <10 µM in .

- Kinase profiling : Use commercial panels (e.g., Eurofins KinaseProfiler) to assess selectivity across 100+ kinases.

Q. What strategies resolve contradictions in solubility and bioavailability data for brominated pyrimidinones?

Discrepancies often arise from:

- Solvent polarity : LogP calculations (e.g., using ChemDraw) predict hydrophobicity, but experimental solubility in PBS (pH 7.4) may vary due to hydrogen bonding with the pyridinylmethyl group.

- Prodrug modification : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility. demonstrates this approach for fluorinated pyrimidinones .

- Nanoparticle encapsulation : Use PLGA-based carriers to improve bioavailability, as reported for similar kinase inhibitors .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Key SAR considerations:

- Bromine substitution : The C5 bromine enhances electrophilicity, improving binding to cysteine residues in kinases. Replace with Cl or I to modulate reactivity .

- Pyridinylmethyl group : Modify the pyridine ring with electron-withdrawing groups (e.g., -NO₂) to enhance π-stacking in hydrophobic kinase pockets .

- Pyrimidinone ring : Oxidation to pyrimidine or substitution at C2/C4 alters tautomerism and hydrogen-bonding capacity .

Q. What analytical techniques validate stability under physiological conditions?

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via LC-MS .

- Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C. Brominated analogs typically decompose at >200°C .

- Plasma stability assays : Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound using UPLC .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.